Sodium oleate

Beschreibung

Oleic acid, [sodium salt] is a light tan solid with a slight tallow-like odor. Sinks and mixes slowly with water. (USCG, 1999)

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

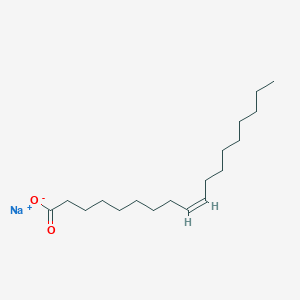

sodium;(Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b10-9-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKXLBQYZLBQEK-KVVVOXFISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021077 | |

| Record name | Sodium oleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Oleic acid, [sodium salt] is a light tan solid with a slight tallow-like odor. Sinks and mixes slowly with water. (USCG, 1999), Liquid; Pellets or Large Crystals; Water or Solvent Wet Solid, White solid; [Merck Index] Light tan solid; [CAMEO] | |

| Record name | OLEIC ACID, [SODIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8964 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 9-Octadecenoic acid (9Z)-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium oleate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7142 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

IN WATER: 10 G/100 CC @ 12 °C; SLIGHTLY SOL IN ETHER, SOL IN ABOUT 20 PARTS ALCOHOL, 5 percent in distilled water; 7.6 percent in 5 percent bile salts; 11.6 percent in 5 percent bile salts plus 1 percent lecithin | |

| Record name | SODIUM OLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/758 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

greater than 1.1 at 68 °F (USCG, 1999) | |

| Record name | OLEIC ACID, [SODIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8964 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Impurities |

GENERALLY CONTAINS SMALL QUANTITIES OF SODIUM SALTS OF STEARIC, ETC, ACIDS. | |

| Record name | SODIUM OLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/758 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE CRYSTALS OR YELLOW AMORPHOUS GRANULES, WHITE POWDER | |

CAS No. |

143-19-1 | |

| Record name | OLEIC ACID, [SODIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8964 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium oleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid (9Z)-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium oleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium oleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM OLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/399SL044HN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM OLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/758 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

455 °F (USCG, 1999), 232-235 °C | |

| Record name | OLEIC ACID, [SODIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8964 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM OLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/758 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Sodium Oleate

Introduction: Sodium oleate, the sodium salt of the monounsaturated omega-9 fatty acid oleic acid, is a compound of significant interest in various scientific and industrial fields.[1] Its amphiphilic nature, possessing both a long lipophilic hydrocarbon tail and a hydrophilic carboxylate headgroup, makes it an effective anionic surfactant, emulsifier, and dispersing agent.[2][3][4] For researchers, scientists, and drug development professionals, a thorough understanding of its physicochemical properties is crucial for its application in formulations, drug delivery systems, and biological studies.[3][5] This guide provides an in-depth overview of the core physicochemical characteristics of this compound, supported by experimental methodologies and graphical representations of its behavior.

Core Chemical and Physical Properties

This compound is typically produced through the neutralization of oleic acid with sodium hydroxide, a process known as saponification.[2][6][7][8] It presents as a white to yellowish powder or a light tan solid with a slight tallow-like odor.[9][10][11][12]

Table 1: General and Chemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | sodium (9Z)-octadec-9-enoate | [10][13] |

| Synonyms | Oleic acid sodium salt, Eunatrol, Osteum | [1][10] |

| CAS Number | 143-19-1 | [2][6][10][14] |

| Chemical Formula | C₁₈H₃₃NaO₂ | [6][10][13] |

| Linear Formula | CH₃(CH₂)₇CH=CH(CH₂)₇COONa | |

| Molecular Weight | 304.44 g/mol | [6][15] |

| Appearance | White to yellowish powder; light tan solid | [6][9][10] |

| Odor | Slight tallow-like odor |[6][10][16] |

Table 2: Quantitative Physicochemical Data

| Property | Value | Conditions | Reference(s) |

|---|---|---|---|

| Melting Point | 232 - 235 °C | - | [4][6][9][16] |

| Density | >1.1 g/cm³ | 20 °C | [10][16] |

| pH | > 7.0 | Aqueous Solution | [1][6][9] |

| Flash Point | 270.1 °C | - |[4][17] |

Solubility Profile

The solubility of this compound is dictated by its amphiphilic structure. The ionic carboxylate group imparts solubility in polar solvents like water and alcohols, while the long hydrocarbon tail limits its solubility in nonpolar organic solvents.[6][9] In aqueous solutions, it is known to undergo partial hydrolysis, yielding oleic acid and sodium hydroxide, which makes the solution alkaline and can give it a cloudy or milky appearance.[4][17][18][19]

Table 3: Solubility of this compound

| Solvent | Solubility | Notes | Reference(s) |

|---|---|---|---|

| Water | ~10 g/100 mL | Soluble; forms a viscous, foaming liquid. Partial hydrolysis occurs, resulting in an alkaline solution. | [4][10][18][20] |

| Ethanol | ~5 g/100 mL (Soluble in ~20 parts) | Soluble; solution is neutral as hydrolysis does not occur. | [4][9][17][18] |

| Methanol | 50 mg/mL | Soluble with heat. | [20] |

| Ether | Insoluble / Slightly Soluble | - | [4][9][10] |

| Benzene | Insoluble | - | [9] |

| Petroleum Ether | Almost Insoluble | - |[4][17] |

Surfactant Properties

As a surfactant, this compound's primary functions are to reduce surface and interfacial tension and to form micelles above a certain concentration.

Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant monomers in a solution begin to aggregate and form micelles. This parameter is fundamental as many properties of the surfactant solution change abruptly at the CMC. It is highly sensitive to environmental conditions such as pH, temperature, and the presence of electrolytes.[21]

Table 4: Reported Critical Micelle Concentration (CMC) Values for this compound

| CMC Value | Conditions | Method | Reference(s) |

|---|---|---|---|

| 912 ± 2 mg/L (~3.0 mM) | 25 °C | Surface Tension & UV-Vis Spectrophotometry | [22][23] |

| 0.33 g/L (~1.1 mM) | pH 10.0 | Surface Tension | [24] |

| 0.0004 mol/dm³ (0.4 mM) | 25 °C | - | [25] |

| Increases with pH | pH 7 to 12 | - |[21] |

Surface Tension

This compound significantly reduces the surface tension of water. The extent of this reduction is dependent on both its concentration and the pH of the solution.[21][26] Studies have shown that the minimum surface tension is typically achieved at a pH between 8 and 9.[27]

Chemical Reactivity and Stability

-

Hydrolysis: In aqueous solutions, this compound hydrolyzes to form an equilibrium with its parent oleic acid and sodium hydroxide, contributing to the alkalinity of the solution.[7][9][19]

-

Oxidation: The double bond in the oleic acid chain is susceptible to oxidation, especially when exposed to air, light, or oxidizing agents like potassium permanganate.[9][17] This can lead to discoloration and the development of rancidity over time.[17][28]

-

Stability: this compound is generally stable under normal conditions but is incompatible with strong oxidizing agents.[4][6] For long-term storage, it should be protected from air and light to prevent degradation.[28]

Experimental Protocols

Protocol 1: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. Once the CMC is reached, the surface becomes saturated with monomers, and any additional surfactant molecules form micelles in the bulk solution. This results in the surface tension value reaching a plateau. The CMC is identified as the concentration at the inflection point of the surface tension versus log-concentration curve.

Apparatus and Reagents:

-

Digital Tensiometer (using Wilhelmy plate or du Noüy ring method)[21][26]

-

High-purity this compound

-

Deionized or distilled water

-

Precision balance

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound at a concentration significantly above the expected CMC (e.g., 20 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a wide concentration range both below and above the expected CMC.

-

Temperature Control: Ensure all solutions and the tensiometer are equilibrated at a constant temperature (e.g., 25 °C), as surface tension is temperature-dependent.

-

Measurement:

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Measure the surface tension of the pure solvent (water) first.

-

Starting with the most dilute solution, measure the surface tension of each prepared concentration. Clean the plate or ring thoroughly between measurements.

-

-

Data Analysis:

-

Plot the measured surface tension (γ, in mN/m) as a function of the logarithm of the this compound concentration (log C).

-

The resulting plot will show two distinct linear regions. The intersection of the regression lines drawn through these two regions corresponds to the CMC.

-

Relevance in Drug Development and Research

This compound is not merely a simple soap; it plays multifaceted roles in advanced scientific applications.

-

Drug Delivery: It is used as an excipient and emulsifier in the preparation of lipid-based drug delivery systems like nanoemulsions and solid lipid nanoparticles.[3][5][20] These systems can enhance the solubility and bioavailability of poorly water-soluble drugs.[3]

-

Bioavailability Enhancement: this compound has been shown to inhibit UGT (UDP-glucuronosyltransferase) enzymes, which are responsible for the first-pass metabolism of many drugs.[29] By inhibiting this metabolic pathway in the intestine, a this compound-based nanoemulsion can significantly increase the systemic exposure and oral absorption of co-administered drugs.[29]

-

Biological Activity: It acts as a Na+/K+ ATPase activator and is used in biological research to study fatty acid transport and metabolism.[9][15]

pH-Dependent Self-Assembly

The morphology of this compound aggregates in water is critically dependent on pH. This is because pH governs the equilibrium between the protonated oleic acid (RCOOH) and the deprotonated oleate anion (RCOO⁻). At high pH, the fully deprotonated oleate forms spherical micelles. As the pH is lowered towards the apparent pKa (~8-9), the presence of both protonated and deprotonated forms leads to a change in molecular packing, favoring the formation of planar bilayers that self-close into vesicles.[30]

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. sdlookchem.com [sdlookchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nanotrun.com [nanotrun.com]

- 5. The Science Behind this compound Powder and Its Applications-Zhenghao New Materials [zhenghaoxcl.com]

- 6. This compound | 143-19-1 [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. nbinno.com [nbinno.com]

- 9. This compound (OLEIC ACID, SODIUM SALT) - Ataman Kimya [atamanchemicals.com]

- 10. This compound | C18H33NaO2 | CID 23665730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound (CAS No. 143-19-1) - Affordable Price, Superior Quality [acmesynthetic.com]

- 12. This compound - Ataman Kimya [atamanchemicals.com]

- 13. Showing Compound this compound (FDB020156) - FooDB [foodb.ca]

- 14. larodan.com [larodan.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 17. nanotrun.com [nanotrun.com]

- 18. Page loading... [wap.guidechem.com]

- 19. Ionic co-aggregates (ICAs) based oral drug delivery: Solubilization and permeability improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. The Influence of pH and Temperature on the Equilibrium and Dynamic Surface Tension of Aqueous Solutions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Effect of this compound Surfactant Concentration Grafted onto SiO2 Nanoparticles in Polymer Flooding Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Interaction Features of this compound and Oxyethylated Phosphoric Acid Esters with the Apatite Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

- 28. This compound - Ataman Kimya [atamanchemicals.com]

- 29. This compound-Based Nanoemulsion Enhances Oral Absorption of Chrysin through Inhibition of UGT-Mediated Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. CID 16211742 | 143-19-1 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Laboratory Synthesis of Sodium Oleate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium oleate, the sodium salt of oleic acid, is a widely utilized anionic surfactant and emulsifier in various scientific and industrial applications. Its amphiphilic nature, possessing both a hydrophilic carboxylate head and a hydrophobic hydrocarbon tail, makes it invaluable in formulations ranging from nanoparticle synthesis to drug delivery systems. This technical guide provides a comprehensive overview of the laboratory-scale synthesis, purification, and characterization of this compound. The protocols detailed herein are designed to be reproducible and scalable for research purposes.

Chemical Properties and Stoichiometry

A sound understanding of the physicochemical properties of the reactants and products is crucial for a successful synthesis.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| Oleic Acid | C₁₈H₃₄O₂ | 282.47 | 13-14 |

| Sodium Hydroxide | NaOH | 40.00 | 318 |

| This compound | C₁₈H₃₃NaO₂ | 304.44 | 232-235[1] |

| Ethanol | C₂H₅OH | 46.07 | -114 |

Synthesis of this compound via Saponification

The most common and straightforward method for synthesizing this compound in a laboratory setting is through the saponification of oleic acid with sodium hydroxide.[2][3][4] This reaction is typically carried out in an alcoholic solution to ensure the miscibility of the reactants.[2]

Experimental Protocol

This protocol is adapted from a procedure reported by the Royal Society of Chemistry.

Materials:

-

Oleic acid (C₁₈H₃₄O₂)

-

Sodium hydroxide (NaOH)

-

70% Ethanol (C₂H₅OH) in water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Beaker

-

Rotary evaporator

Procedure:

-

In a suitable round-bottom flask, dissolve 0.71 g (17.6 mmol) of sodium hydroxide in 50 mL of 70% ethanol.

-

To this solution, add 5.56 mL (17.6 mmol) of oleic acid.

-

Stir the reaction mixture overnight at room temperature using a magnetic stirrer.

-

After the reaction is complete, remove the solvent under vacuum using a rotary evaporator.

-

The resulting product will be a white, soapy solid.

Data Presentation: Synthesis Yield

| Reactant | Molar Mass ( g/mol ) | Amount Used (mmol) | Limiting Reagent |

| Oleic Acid | 282.47 | 17.6 | No |

| Sodium Hydroxide | 40.00 | 17.6 | No |

| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| This compound | 304.44 | 5.36 | 5.4 | ~100.7 |

Note: The reported actual yield of 5.4 g results in a percent yield slightly over 100%. This could be attributed to the presence of minor impurities or residual solvent in the crude product.

Purification of this compound by Recrystallization

The crude this compound synthesized can be purified by recrystallization from ethanol to remove unreacted starting materials and other impurities.[3]

Experimental Protocol

Materials:

-

Crude this compound

-

95% Ethanol

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter flask

-

Vacuum source

-

Ice bath

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot 95% ethanol in an Erlenmeyer flask by gently heating on a hot plate.

-

Once completely dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

-

After the solution has reached room temperature, place it in an ice bath to facilitate further crystallization.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

-

Dry the purified this compound crystals in a vacuum oven at a temperature below its melting point.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool to verify the conversion of oleic acid to this compound. The spectrum of oleic acid shows a characteristic C=O stretching band of the carboxylic acid at approximately 1710 cm⁻¹. Upon formation of the carboxylate salt (this compound), this peak will shift to a lower wavenumber, typically in the range of 1560-1610 cm⁻¹, representing the asymmetric stretching of the carboxylate anion.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to confirm the structure of the oleate backbone and the absence of impurities.

Visualizations

Saponification of Oleic Acid

Caption: The saponification reaction of oleic acid with sodium hydroxide to yield this compound and water.

Experimental Workflow

Caption: Workflow for the synthesis and purification of this compound.

References

A Deep Dive into the Critical Micelle Concentration of Sodium Oleate in Aqueous Solutions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Critical Micelle Concentration (CMC)

Sodium oleate, the sodium salt of oleic acid, is an anionic surfactant of significant interest across various scientific and industrial domains, including pharmaceuticals, materials science, and colloid chemistry. A pivotal characteristic of any surfactant is its Critical Micelle Concentration (CMC). The CMC is the specific concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate spontaneously to form organized structures known as micelles.

Below the CMC, this compound molecules primarily exist as individual entities in the aqueous solution. As the concentration increases and surpasses the CMC, these molecules self-assemble into micelles. This process is driven by the amphiphilic nature of the surfactant, where the hydrophobic oleate tail seeks to minimize its contact with water, while the hydrophilic carboxylate headgroup remains exposed to the aqueous environment.

The determination and understanding of the CMC of this compound are crucial for a multitude of applications. In drug delivery, micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. In materials synthesis, micelles can act as templates for the formation of nanoparticles. Furthermore, the surface activity of this compound, which changes significantly at the CMC, is fundamental to its role in emulsions, foams, and dispersions.

This technical guide provides a comprehensive overview of the critical micelle concentration of this compound in aqueous solutions. It delves into the quantitative aspects of CMC under various conditions, details the experimental protocols for its determination, and explores the thermodynamic principles governing micelle formation.

Quantitative Data on the CMC of this compound

The critical micelle concentration of this compound is not a fixed value but is influenced by several factors, including temperature, pH, and the presence of electrolytes. The following tables summarize the available quantitative data on the CMC of this compound under different conditions.

General CMC Values

| Parameter | Value | Conditions | Reference |

| CMC | 912 ± 2 mg/L | 25 °C | [1][2] |

| CMC | 0.33 g/L | pH 10 | [3] |

| CMC | ~0.4 mM | 25 °C | [4] |

Effect of Temperature on CMC

The influence of temperature on the CMC of ionic surfactants can be complex. For this compound in a 0% alcohol-water system, the CMC has been observed to increase with temperature.

| Temperature (K) | CMC (mol/L) |

| 303 | 0.0012 |

| 308 | 0.0015 |

| 313 | 0.0018 |

| 318 | 0.0022 |

Source: Adapted from a study on anionic surfactants in alcohol-water systems.[5]

Effect of pH on CMC

The CMC of this compound is highly dependent on the pH of the aqueous solution. The ionization of the carboxylic acid headgroup is pH-dependent, which in turn affects the electrostatic interactions between surfactant molecules and their tendency to form micelles. Generally, the CMC of this compound increases with increasing pH in the range of 7 to 12.[6]

Effect of Electrolytes on CMC

The addition of electrolytes to an ionic surfactant solution typically leads to a decrease in the CMC. The counterions from the electrolyte shield the electrostatic repulsion between the charged headgroups of the surfactant molecules, thereby promoting micelle formation at a lower concentration.

Note: While the general trend of decreasing CMC with the addition of electrolytes like NaCl and KCl is well-established for ionic surfactants, specific quantitative data for this compound at various electrolyte concentrations in a purely aqueous solution is not extensively tabulated in the available literature.

Experimental Protocols for CMC Determination

Several experimental techniques can be employed to determine the critical micelle concentration of this compound. The most common methods rely on detecting a sharp change in a physicochemical property of the surfactant solution as a function of its concentration. Below are detailed methodologies for two widely used techniques.

Surface Tension Measurement (Du Noüy Ring Method)

This method is based on the principle that surfactants reduce the surface tension of a solvent. Below the CMC, the surface tension decreases with increasing surfactant concentration. Above the CMC, the surface becomes saturated with monomers, and the surface tension remains relatively constant as additional surfactant molecules form micelles.

Methodology:

-

Preparation of Solutions: Prepare a stock solution of this compound in deionized water of a concentration significantly above the expected CMC. A series of solutions with decreasing concentrations are then prepared by serial dilution.

-

Tensiometer Calibration: Calibrate the tensiometer using a liquid with a known surface tension (e.g., pure water).

-

Measurement:

-

Measure the surface tension of the pure solvent (deionized water).

-

Starting with the most dilute solution, measure the surface tension of each this compound solution.

-

Thoroughly clean the platinum ring and the sample vessel between each measurement to avoid cross-contamination.

-

-

Data Analysis:

-

Plot the surface tension as a function of the logarithm of the this compound concentration.

-

The resulting plot will typically show two linear regions. The point of intersection of these two lines is the critical micelle concentration.

-

Conductivity Measurement

This method is suitable for ionic surfactants like this compound. The electrical conductivity of the solution changes with the surfactant concentration. Below the CMC, the conductivity increases linearly with concentration as this compound dissociates into ions. Above the CMC, the rate of increase in conductivity decreases because the newly formed micelles have a lower mobility than the individual ions, and they also bind some of the counterions.

Methodology:

-

Preparation of Solutions: Prepare a series of this compound solutions in deionized water covering a concentration range below and above the expected CMC.

-

Conductivity Meter Calibration: Calibrate the conductivity meter using standard potassium chloride solutions.

-

Measurement:

-

Measure the conductivity of the pure solvent (deionized water).

-

Measure the conductivity of each prepared this compound solution, ensuring thermal equilibrium is reached for each measurement.

-

-

Data Analysis:

-

Plot the specific conductivity as a function of the this compound concentration.

-

The plot will exhibit two linear regions with different slopes. The concentration at which the break in the plot occurs corresponds to the CMC.

-

Visualizing Key Concepts and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate the factors affecting CMC and the experimental workflows.

References

- 1. The Influence of pH and Temperature on the Equilibrium and Dynamic Surface Tension of Aqueous Solutions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 5. Thermodynamics of demicellization of mixed micelles composed of this compound and bile salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Amphiphilic Nature of Sodium Oleate: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Sodium oleate, the sodium salt of oleic acid, is a widely utilized anionic surfactant with a pronounced amphiphilic character. This dual affinity for both polar and non-polar environments underpins its efficacy as an emulsifier, detergent, and solubilizing agent in a multitude of industrial and pharmaceutical applications. For researchers, scientists, and drug development professionals, a comprehensive understanding of this compound's physicochemical properties is paramount for optimizing formulations and developing innovative delivery systems. This technical guide provides an in-depth exploration of the core principles governing the amphiphilic nature of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Introduction: The Dual Nature of this compound

This compound (C18H33NaO2) is an organic compound comprised of a long, hydrophobic hydrocarbon tail and a hydrophilic carboxylate head group.[1][2] This molecular architecture is the cornerstone of its amphiphilic properties, enabling it to reduce surface tension at interfaces and to self-assemble into organized structures in solution.[1][3] The hydrophobic tail consists of an 18-carbon chain with a cis-double bond, rendering it insoluble in water but readily soluble in non-polar solvents. Conversely, the ionic carboxylate head group is hydrophilic, interacting favorably with water and other polar molecules.[2] This inherent duality drives the behavior of this compound in various media, making it a versatile excipient in pharmaceutical formulations for enhancing the solubility and bioavailability of poorly water-soluble drugs.[4][5]

Physicochemical Properties and Quantitative Data

The amphiphilic behavior of this compound is characterized by several key parameters, most notably its critical micelle concentration (CMC) and its ability to reduce surface tension. The CMC is the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles.[6] This is a critical parameter as it marks a significant change in the physicochemical properties of the solution.[6]

Below is a summary of quantitative data for this compound, compiled from various studies. It is important to note that the CMC and surface tension are highly dependent on experimental conditions such as temperature, pH, and the presence of electrolytes.

| Parameter | Value | Experimental Conditions | Reference |

| Critical Micelle Concentration (CMC) | 0.33 g/L | pH 10.0 | [7] |

| 912 ± 2 mg/L | 25 °C | [8] | |

| Increases with pH (from 7 to 12) | 25 °C | [1] | |

| Increases with rising temperature | In alcohol-water systems | [9] | |

| Surface Tension | Decreases with increasing concentration | 28°C | [10] |

| Exhibits a minimum at pH 8-9 (approx. 40 mN/m) | Not specified | [5] | |

| Molecular Weight | 304.4 g/mol | Not applicable | [11] |

| Melting Point | 232-235 °C | Not applicable | [2] |

Mechanism of Micelle Formation

In aqueous solutions below the CMC, this compound exists predominantly as individual monomers. As the concentration increases and surpasses the CMC, the hydrophobic tails of the this compound molecules aggregate to minimize their contact with water, forming spherical structures known as micelles.[6] In these micelles, the hydrophobic tails are sequestered in the core, while the hydrophilic carboxylate head groups form the outer shell, interacting with the surrounding water molecules. This process is a spontaneous self-assembly driven by the hydrophobic effect. The formation of micelles is a dynamic equilibrium, with monomers constantly exchanging with micelles. The shape and size of these micelles can be influenced by factors such as surfactant concentration, temperature, pH, and ionic strength.[4][10] For instance, at higher pH values, the ionized carboxylate groups lead to the formation of wormlike micelles in the presence of salts like NaCl.[4]

Caption: Schematic of micelle formation by this compound in an aqueous solution.

Experimental Protocols

Accurate determination of the amphiphilic properties of this compound is crucial for its application in research and drug development. The following sections detail the methodologies for two key experiments: determination of the Critical Micelle Concentration (CMC) and measurement of surface tension.

Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

The conductivity method is a reliable technique for determining the CMC of ionic surfactants like this compound.[6] The principle is based on the change in the molar conductivity of the solution as a function of surfactant concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the formation of micelles leads to a decrease in the slope of the conductivity versus concentration plot, as the micelles have a lower mobility than the individual ions.[2]

Materials and Equipment:

-

This compound

-

Deionized water

-

Conductivity meter with a dipping electrode

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

-

Thermostatically controlled water bath

Procedure:

-

Prepare a stock solution of this compound of a known concentration (e.g., 0.1 M) in deionized water.

-

Place a known volume of deionized water (e.g., 100 mL) in a beaker placed in a thermostatically controlled water bath to maintain a constant temperature.

-

Immerse the conductivity electrode in the water and begin stirring gently.

-

Record the initial conductivity of the deionized water.

-

Add small, precise aliquots of the this compound stock solution to the beaker.

-

After each addition, allow the solution to equilibrate and record the conductivity.

-

Continue this process until a concentration well above the expected CMC is reached.

-

Plot the specific conductivity (κ) as a function of the this compound concentration.

-

The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[12]

Caption: Experimental workflow for CMC determination by conductivity measurement.

Surface Tension Measurement by the Du Noüy Ring Method

The Du Noüy ring method is a classic and widely used technique for measuring the surface tension of a liquid.[13] It involves measuring the force required to detach a platinum-iridium ring from the surface of a liquid.[14] This force is directly related to the surface tension of the liquid.

Materials and Equipment:

-

Tensiometer with a Du Noüy ring (platinum-iridium)

-

Solutions of this compound at various concentrations

-

Beaker or sample vessel

-

Thermostatically controlled water bath (optional, for temperature control)

Procedure:

-

Ensure the Du Noüy ring is meticulously cleaned, typically by flaming it to red heat to remove any organic contaminants.

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Place the this compound solution of a specific concentration in the sample vessel.

-

Immerse the ring into the solution.

-

Slowly and steadily raise the ring through the liquid-air interface.

-

As the ring is pulled upwards, a liquid lamella is formed. The force required to pull the ring will increase to a maximum just before the lamella breaks.[15]

-

The tensiometer measures this maximum force.

-

The surface tension (γ) is calculated from the maximum force (F), the radius of the ring (R), and a correction factor (f) that accounts for the shape of the meniscus: γ = F / (4πR * f).[13]

-

Repeat the measurement for solutions of different this compound concentrations.

-

Plot the surface tension as a function of the logarithm of the this compound concentration. The concentration at which the surface tension plateaus corresponds to the CMC.

Applications in Drug Development

The amphiphilic nature of this compound makes it a valuable excipient in the pharmaceutical industry, particularly in the formulation of poorly soluble drugs.[5] Its applications include:

-

Solubilizing Agent: this compound micelles can encapsulate hydrophobic drug molecules within their non-polar core, thereby increasing the drug's solubility in aqueous media and enhancing its bioavailability.[4][5]

-

Emulsifier: It is used to stabilize oil-in-water emulsions, which are common formulations for oral, topical, and parenteral drug delivery.[3]

-

Permeation Enhancer: this compound can interact with the lipid bilayers of cell membranes, transiently increasing their permeability and facilitating the absorption of drugs.

-

Component of Lipid-Based Drug Delivery Systems: It is incorporated into various drug delivery systems such as nanoemulsions, microemulsions, and solid lipid nanoparticles to improve drug loading, stability, and release characteristics.[5]

References

- 1. The Influence of pH and Temperature on the Equilibrium and Dynamic Surface Tension of Aqueous Solutions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 3. graphviz.org [graphviz.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 7. justagriculture.in [justagriculture.in]

- 8. Effect of this compound Surfactant Concentration Grafted onto SiO2 Nanoparticles in Polymer Flooding Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jetir.org [jetir.org]

- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 11. pubs.acs.org [pubs.acs.org]

- 12. fpharm.uniba.sk [fpharm.uniba.sk]

- 13. Du Noüy ring method - Wikipedia [en.wikipedia.org]

- 14. Du Noüy ring method | KRÜSS Scientific [kruss-scientific.com]

- 15. biolinscientific.com [biolinscientific.com]

An In-depth Technical Guide to the Solubility of Sodium Oleate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium oleate in various organic solvents. This compound (C₁₈H₃₃NaO₂), the sodium salt of oleic acid, is an anionic surfactant with a lipophilic hydrocarbon tail and a hydrophilic carboxylate head group. This amphiphilic nature dictates its solubility characteristics, making it a subject of interest in numerous applications, including pharmaceuticals, materials science, and industrial processes. Understanding its solubility is critical for formulation development, reaction engineering, and purification processes.

Quantitative Solubility Data

The solubility of this compound is highly dependent on the nature of the solvent, particularly its polarity. The following table summarizes available quantitative and qualitative solubility data for this compound in a range of common organic solvents.

| Solvent | Chemical Formula | Type | Solubility | Temperature (°C) | Reference |

| Ethanol | C₂H₅OH | Polar Protic | Soluble in about 20 parts (~5 g/100 mL) | Not Specified | [1][2] |

| 1.5 mg/mL (0.15 g/100 mL) | Not Specified | [3][4] | |||

| 90% Ethanol | C₂H₅OH / H₂O | Polar Protic | Slightly soluble | Not Specified | |

| Methanol | CH₃OH | Polar Protic | 50 mg/mL (5 g/100 mL) - with heat | Not Specified | |

| Slightly soluble | Not Specified | [5][6] | |||

| Acetone | C₃H₆O | Polar Aprotic | Insoluble | Not Specified | [7] |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Slightly soluble / Insoluble | Not Specified | [1][2][8] |

| Petroleum Ether | - | Nonpolar | Almost insoluble | Not Specified | [2][8] |

| Benzene | C₆H₆ | Nonpolar | Insoluble | Not Specified | [9] |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble (used as a solvent for analysis) | Not Specified |

Note: "Soluble in about 20 parts" implies that 1 gram of this compound dissolves in approximately 20 mL of the solvent.

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like." Its dual chemical nature—a long, nonpolar hydrocarbon tail and a polar, ionic carboxylate head—results in complex solubility behavior.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with the carboxylate head group of this compound, and the alkyl portion of the alcohol can interact with the hydrocarbon tail. This dual interaction capability generally leads to good solubility.[1][10] As observed, solubility is significant in alcohols, though heating may be required to achieve higher concentrations.

-

Polar Aprotic Solvents (e.g., Acetone, Chloroform): While these solvents have a dipole moment, they lack the ability to donate hydrogen bonds. Their interaction with the ionic head is less effective, leading to lower solubility. Chloroform is noted as a solvent, which may be due to other interaction types. Acetone, however, is reported as a poor solvent for this compound.[7]

-

Nonpolar Solvents (e.g., Benzene, Ether): These solvents readily interact with the long hydrocarbon tail via van der Waals forces but cannot effectively solvate the highly polar ionic head group. This results in very low to negligible solubility.[2]

The logical relationship governing the solubility of this compound can be visualized as follows:

Experimental Protocols

While specific, detailed protocols from the literature for this compound are scarce, a standard method for determining the solubility of a solid compound in an organic solvent can be described. The isothermal saturation method is a common and reliable technique.

Protocol: Isothermal Saturation Method

-

Preparation:

-

Ensure the this compound is of high purity and is a fine powder to facilitate dissolution.

-

Use analytical grade organic solvents.

-

-

Saturation:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a shaker bath).

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required should be determined empirically by taking measurements at different time points until the concentration of the solute remains constant.

-

-

Phase Separation:

-

Cease agitation and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, use a centrifuge and then carefully extract the supernatant with a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any suspended particles. This step must be performed at the equilibrium temperature to prevent precipitation or further dissolution.

-

-

Quantification:

-

Accurately weigh a specific volume of the clear, saturated supernatant.

-

Evaporate the solvent under controlled conditions (e.g., using a rotary evaporator or a vacuum oven) until a constant weight of the dry this compound residue is obtained.

-

The solubility can then be calculated as grams of solute per 100 mL or 100 g of solvent.

-

-

Alternative Quantification:

-

For analytical methods, the concentration of this compound in the saturated solution can be determined using techniques such as High-Performance Liquid Chromatography (HPLC) or by a two-phase titration method if a suitable titrant and indicator system are available.[11]

-

The general workflow for this experimental determination is visualized below.

References

- 1. This compound | C18H33NaO2 | CID 23665730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. glpbio.com [glpbio.com]

- 5. 143-19-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | 143-19-1 [chemicalbook.com]

- 7. This compound - Ataman Kimya [atamanchemicals.com]

- 8. nanotrun.com [nanotrun.com]

- 9. nanotrun.com [nanotrun.com]

- 10. This compound (OLEIC ACID, SODIUM SALT) - Ataman Kimya [atamanchemicals.com]

- 11. youtube.com [youtube.com]

A Technical Guide to the Thermal Stability and Decomposition of Sodium Oleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium oleate (C₁₈H₃₃NaO₂), the sodium salt of oleic acid, is a widely utilized excipient in the pharmaceutical and chemical industries. Its function as an emulsifier, surfactant, and gelling agent makes it a critical component in various formulations. A thorough understanding of its thermal stability and decomposition profile is paramount for ensuring product quality, stability, and safety, particularly in manufacturing processes involving heat, such as spray drying, melt extrusion, and sterilization.

This technical guide provides an in-depth analysis of the thermal behavior of this compound. It consolidates available data on its phase transitions and decomposition pathways, details the experimental methodologies used for its characterization, and presents a logical framework for understanding its thermal degradation.

Thermal Analysis Techniques: An Overview

The thermal properties of this compound are primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, quantify mass loss at different stages, and identify the temperature ranges of thermal stability.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal events such as melting, crystallization, and other phase transitions.

A typical workflow for the thermal analysis of a substance like this compound is depicted below.

Thermal Profile of this compound

The thermal behavior of this compound is characterized by several distinct events, including melting, phase transitions, and multi-stage decomposition.

Melting and Phase Transitions

This compound exhibits a melting point in the range of 232-235°C. Prior to melting, it undergoes several endothermic phase transitions, as detailed in the table below.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Technique | Reference(s) |

| Phase Transitions | 39.71 (± 5.11) | - | DSC | |

| Phase Transition | 115.98 (± 0.04) | 127.10 (± 0.22) | DSC | |

| Phase Transition | 174.20 (± 0.01) | - | DSC | |

| Melting | 232 - 235 | - | Various | [1] |

Thermal Decomposition

The thermal decomposition of this compound is a complex process that is highly dependent on the surrounding atmosphere. In general, decomposition begins at a lower temperature in an oxidative atmosphere (air) compared to an inert atmosphere (nitrogen).[2]

Based on this, a likely decomposition pathway for this compound involves the initial breakdown of the hydrocarbon chain followed by the decomposition of the carboxylate group, leading to the formation of volatile organic compounds and a final residue of sodium carbonate.

| Decomposition Stage (Inferred) | Approximate Temperature Range (°C) | Atmosphere | Key Events |

| Initial Decomposition | 250 - 450 | Nitrogen/Air | Cleavage of the hydrocarbon chain, release of volatile organic compounds. |

| Final Decomposition | 450 - 700+ | Nitrogen/Air | Breakdown of the carboxylate group, formation of sodium carbonate. |

Decomposition Products and Mechanisms

At ambient temperatures and with exposure to air and light, this compound can undergo slow decomposition to form oleic acid and sodium bicarbonate.[4]

At elevated temperatures, the decomposition mechanism is more complex. For metal carboxylates, thermal decomposition can proceed via decarboxylation.[5] The hydrocarbon tail of the oleate molecule is expected to break down into a variety of smaller volatile organic compounds. The final non-volatile product in the case of sodium carboxylates is often sodium carbonate.[4]

The following diagram illustrates a simplified, proposed decomposition pathway for this compound at high temperatures.

Detailed Experimental Protocols

The following are generalized protocols for conducting TGA and DSC analyses on this compound. Instrument-specific parameters may need to be adjusted.

Protocol: Thermogravimetric Analysis (TGA)

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA crucible (e.g., alumina or platinum).

-

Atmosphere and Flow Rate: Set the desired purge gas (e.g., high-purity nitrogen or dry air) at a constant flow rate, typically 20-50 mL/min.[6]

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Heat the sample at a linear heating rate (e.g., 10°C/min or 20°C/min) to a final temperature of at least 800°C to ensure complete decomposition.[6]

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG), and the percentage of mass loss for each decomposition step.

Protocol: Differential Scanning Calorimetry (DSC)

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a clean, tared DSC pan (e.g., aluminum). Crimp a lid onto the pan.

-

Reference: Use an empty, hermetically sealed DSC pan as a reference.

-

Atmosphere and Flow Rate: Set an inert purge gas (e.g., high-purity nitrogen) at a constant flow rate, typically 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 25°C).

-

Heat the sample at a linear heating rate (e.g., 10°C/min) to a temperature above its melting point (e.g., 250°C).

-

Optionally, include a cooling and a second heating cycle to observe recrystallization and confirm thermal transitions.

-

-

Data Acquisition: Record the differential heat flow as a function of temperature.

-

Data Analysis: Analyze the resulting DSC curve to identify the onset temperatures, peak temperatures, and enthalpies of any endothermic or exothermic events.

Factors Influencing Thermal Stability

-

Atmosphere: The presence of oxygen significantly lowers the decomposition temperature of many organic materials, including what can be expected for this compound.[2]

-

Heating Rate: Higher heating rates can shift the observed decomposition temperatures to higher values.[7]

-

Impurities: The presence of impurities can potentially alter the thermal stability and decomposition profile of this compound.

Conclusion

This compound is a thermally stable compound up to its melting point of approximately 232-235°C. Its decomposition at higher temperatures is a multi-step process influenced by the surrounding atmosphere, leading to the formation of volatile organic compounds and a final residue of sodium carbonate. For precise control over manufacturing processes and to ensure the stability of pharmaceutical formulations, it is crucial to consider the thermal limits of this compound and the potential for degradation under process conditions. The use of controlled atmospheres and a thorough understanding of the material's thermal profile through techniques like TGA and DSC are essential for its effective application.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Thermally Induced Decarboxylation Mechanism of a Mixed-Oxidation State Carboxylate-Based Iron Metal-Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tainstruments.com [tainstruments.com]

- 7. pubs.acs.org [pubs.acs.org]

Sodium Oleate: A Primary Anionic Surfactant for Advanced Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium oleate, the sodium salt of oleic acid, is a monounsaturated fatty acid that serves as a primary anionic surfactant with extensive applications in pharmaceutical formulations. Its amphiphilic nature, comprising a long hydrophobic hydrocarbon tail and a hydrophilic carboxylate headgroup, allows it to effectively reduce surface and interfacial tension. This property makes it an invaluable excipient in drug delivery systems, particularly for enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1] This technical guide provides a comprehensive overview of this compound, focusing on its core properties, experimental characterization, and its role in modulating key signaling pathways relevant to drug development.

Physicochemical Properties and Characterization

The efficacy of this compound as a surfactant is defined by several key physicochemical parameters. Understanding and quantifying these properties are crucial for the rational design of drug delivery systems.

Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is the concentration at which surfactant monomers self-assemble into micelles. Above the CMC, this compound can encapsulate hydrophobic drugs within the micellar core, thereby increasing their apparent solubility in aqueous media. The CMC of this compound is influenced by factors such as temperature, pH, and the presence of electrolytes.[2][3]

| Parameter | Value | Conditions | Reference |

| CMC | ~1 x 10⁻³ mol/L | Varies with purity | [2] |

| CMC | 0.33 g/L | pH 10.0 | [4] |

| CMC | Increases with pH | pH range 7-12 | [3] |

| CMC | Increases with temperature | Alcohol-water systems | [5] |

Hydrophilic-Lipophilic Balance (HLB)

The hydrophilic-lipophilic balance (HLB) is an empirical scale used to select surfactants for specific applications, such as emulsification. The HLB value of this compound indicates its suitability as an oil-in-water (o/w) emulsifier.

| Parameter | Value | Reference |

| HLB | ~18 | [6] |

Key Applications in Drug Development

This compound's surfactant properties are leveraged in various pharmaceutical applications to overcome challenges associated with drug solubility and delivery.

Enhancement of Drug Solubility

A primary application of this compound is to enhance the solubility of hydrophobic drugs. By forming micelles, it creates a hydrophobic microenvironment that can solubilize lipophilic drug molecules, leading to improved dissolution and subsequent absorption.[7][8] The extent of solubility enhancement is dependent on the concentration of this compound and the physicochemical properties of the drug.

| Drug Class | Solubility Enhancement | Mechanism | Reference |

| Hydrophobic Drugs | 3 to 10-fold increase in aqueous solubility | Micellar encapsulation | [9][10] |

| Poorly Soluble APIs | Significant increase in apparent solubility | Formation of mixed micelles | [1] |

Nanoemulsions for Targeted Delivery

This compound is a key component in the formulation of nanoemulsions, which are kinetically stable, sub-micron sized emulsions (20-200 nm) used for targeted drug delivery.[11] It acts as an emulsifying agent, stabilizing the oil-in-water interface and preventing droplet coalescence. The small droplet size of nanoemulsions provides a large surface area for drug absorption and can improve drug permeation across biological membranes.[12][13][14]

| Nanoemulsion Parameter | Typical Values with this compound | Effect of this compound Concentration | Reference |

| Droplet Size | < 200 nm | Increasing concentration can decrease droplet size up to a point | [12][14] |

| Polydispersity Index (PDI) | < 0.3 | Can influence PDI, with optimal concentrations leading to more uniform droplet sizes | [15][16] |

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) by Tensiometry

This protocol outlines the determination of the CMC of this compound using a surface tensiometer, which measures the surface tension of a liquid.

Materials:

-

This compound

-

Deionized water

-

Surface tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

-

Glassware

Procedure:

-

Prepare a stock solution of this compound in deionized water at a concentration significantly above the expected CMC.

-

Prepare a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC.

-

Calibrate the surface tensiometer according to the manufacturer's instructions, using deionized water as a reference.

-

Measure the surface tension of each dilution, starting from the most dilute solution to the most concentrated.

-

Ensure the platinum ring or plate is thoroughly cleaned and flamed between each measurement to remove any residual surfactant.

-

Plot the surface tension as a function of the logarithm of the this compound concentration.

-

The CMC is determined as the point of intersection of the two linear portions of the plot. Below the CMC, the surface tension decreases sharply with increasing concentration. Above the CMC, the surface tension remains relatively constant.

Preparation and Characterization of a this compound-Based Nanoemulsion

This protocol describes a low-energy spontaneous emulsification method for preparing a drug-loaded nanoemulsion using this compound.[17][18]

Materials:

-

Hydrophobic drug

-

Oil phase (e.g., medium-chain triglycerides)

-

This compound

-

Co-surfactant (e.g., a non-ionic surfactant like Polysorbate 80)

-

Aqueous phase (e.g., purified water or buffer)

-

Magnetic stirrer

-

Dynamic Light Scattering (DLS) instrument

Procedure:

-

Organic Phase Preparation: Dissolve the hydrophobic drug and this compound in the oil phase. Gently heat if necessary to ensure complete dissolution.

-

Aqueous Phase Preparation: Dissolve the co-surfactant in the aqueous phase.

-

Emulsification: While stirring the aqueous phase vigorously, slowly add the organic phase dropwise.

-

Continue stirring for a specified period (e.g., 30 minutes) to allow for the formation of a stable nanoemulsion.

-

Characterization:

-

Droplet Size and Polydispersity Index (PDI): Dilute the nanoemulsion with the aqueous phase and analyze using a DLS instrument.

-

Zeta Potential: Measure the surface charge of the nanoemulsion droplets using the DLS instrument to assess stability.

-

Encapsulation Efficiency: Separate the free drug from the nanoemulsion (e.g., by ultracentrifugation) and quantify the drug in the nanoemulsion phase.

-

Modulation of Cellular Signaling Pathways

Beyond its role as a surfactant, oleate, the conjugate base of oleic acid, can actively modulate cellular signaling pathways, which has significant implications for drug delivery and therapy, particularly in cancer.

SREBP-1 Pathway

The Sterol Regulatory Element-Binding Protein 1 (SREBP-1) is a key transcription factor that regulates the expression of genes involved in fatty acid synthesis.[5][9][11] Oleate has been shown to influence the activation of SREBP-1. In some cellular contexts, an excess of fatty acids can lead to feedback inhibition of SREBP-1 processing, thereby downregulating lipogenesis. However, some studies suggest that oleate can promote the nuclear translocation of SREBP-1, leading to the activation of its target genes.[19] This can be particularly relevant in cancer cells, which often exhibit altered lipid metabolism.

MAPK and PI3K/Akt Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways are critical regulators of cell proliferation, survival, and apoptosis.[20][21][22][23] Several studies have demonstrated that oleate can activate these pathways in various cell types, including cancer cells. The activation of the PI3K/Akt pathway by oleate has been linked to enhanced cell proliferation and reduced apoptosis.[7][23][24] Similarly, oleate has been shown to induce the phosphorylation of ERK1/2, a key component of the MAPK pathway, which can also promote cell growth. The ability of this compound-based formulations to deliver oleate to cells could therefore have unintended consequences on cell signaling, a factor that must be considered in drug development.

Conclusion

This compound is a versatile and effective anionic surfactant with a well-established role in pharmaceutical sciences. Its ability to enhance the solubility of poorly water-soluble drugs and form stable nanoemulsions makes it a valuable tool for drug delivery. However, researchers and drug development professionals must also be cognizant of its potential to modulate key cellular signaling pathways, such as the SREBP-1, MAPK, and PI3K/Akt pathways. A thorough understanding of both the physicochemical properties and the biological activities of this compound is essential for its safe and effective application in the development of advanced therapeutics. This guide provides a foundational understanding to aid in the rational design and evaluation of this compound-based drug delivery systems.

References

- 1. Sterol regulatory element-binding proteins (SREBPs) as regulators of lipid metabolism: polyunsaturated fatty acids oppose cholesterol-mediated induction of SREBP-1 maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. devtoolsdaily.com [devtoolsdaily.com]

- 4. sketchviz.com [sketchviz.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

- 8. researchgate.net [researchgate.net]

- 9. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 10. japer.in [japer.in]

- 11. SREBP1-induced fatty acid synthesis depletes macrophages antioxidant defences to promote their alternative activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Studies on the Effect of Oil and Surfactant on the Formation of Alginate-Based O/W Lidocaine Nanocarriers Using Nanoemulsion Template - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijcmas.com [ijcmas.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. scielo.br [scielo.br]

- 18. Mechanism underlying the regulation of SREBP-1 activation by glycerolipids [dash.harvard.edu]

- 19. Role of lipids in the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cholesterol Regulates the Tumor Adaptive Resistance to MAPK Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

The Dual Nature of Surfactants: A Technical Guide to the Self-Assembly of Sodium Oleate in Polar and Non-Polar Environments

An in-depth exploration for researchers, scientists, and drug development professionals into the versatile self-assembly behavior of sodium oleate, a key ingredient in various advanced applications.

This compound, the sodium salt of oleic acid, is an anionic surfactant of significant interest across various scientific and industrial domains, including pharmaceuticals and material science. Its amphiphilic nature, characterized by a hydrophilic carboxylate head group and a long, hydrophobic hydrocarbon tail, drives its spontaneous organization into complex supramolecular structures in both polar and non-polar media. This technical guide provides a comprehensive overview of the principles governing the self-assembly of this compound, detailed experimental protocols for its characterization, and insights into its applications, particularly in the realm of drug development.

Self-Assembly in Polar Media: The Formation of Micelles

In polar solvents such as water, the hydrophobic effect is the primary driving force for the self-assembly of this compound. To minimize the unfavorable interactions between their hydrophobic tails and water molecules, this compound monomers aggregate to form micelles above a certain concentration known as the Critical Micelle Concentration (CMC). In these structures, the hydrophobic tails are sequestered in the core, while the hydrophilic heads form a protective shell in contact with the aqueous environment.

The CMC is a critical parameter that is influenced by various factors, including temperature, pH, and the ionic strength of the solution. An increase in temperature generally leads to an increase in the CMC of this compound. The pH of the solution also plays a crucial role; at a pH above its pKa (around 7.8), the oleate is predominantly in its ionized form, favoring micellization. The addition of electrolytes, such as sodium chloride, can decrease the CMC by reducing the electrostatic repulsion between the ionic head groups.[1][2]

The thermodynamics of micellization provide further insight into this spontaneous process. The Gibbs free energy of micellization (ΔGmic) is negative, indicating a spontaneous process. The enthalpy (ΔHmic) and entropy (ΔSmic) of micellization can be determined experimentally and are temperature-dependent. For this compound, the micellization process is primarily entropy-driven, a hallmark of the hydrophobic effect.[1][3][4]

Quantitative Data for this compound in Aqueous Media

| Parameter | Condition | Value | Reference |

| Critical Micelle Concentration (CMC) | 25°C, pH 12 | 0.1 mM | [2] |

| 25°C | 0.4 mM | [5] | |

| 30°C (303 K), 0% alcohol | ~1.2 mM | [6] | |

| 40°C (313 K), 0% alcohol | ~1.5 mM | [6] | |

| 25°C, in 0.15M NaCl | Varies with oleic acid ratio | [7] | |

| Aggregation Number (Nagg) | 5 x 10-3 M in D2O | Forms rod-like micelles | [8] |

| Thermodynamic Parameters (at 25°C, pH 7.5) | [4] | ||

| ΔGdemic | Positive (demicellization is non-spontaneous) | [4] | |

| ΔHdemic | Becomes positive above 25°C | [4] | |

| ΔCp,demic | +780 J mol-1 K-1 | [4] |

Self-Assembly in Non-Polar Media: Reverse Micelles and Organogels

In non-polar, or hydrophobic, solvents, the self-assembly of this compound is inverted. The hydrophilic head groups, which are now incompatible with the solvent, cluster together to form a polar core, while the hydrophobic tails extend outwards into the non-polar medium. This results in the formation of reverse micelles . These structures can encapsulate small amounts of water or other polar molecules within their core, creating nano-sized aqueous domains in a non-polar environment.